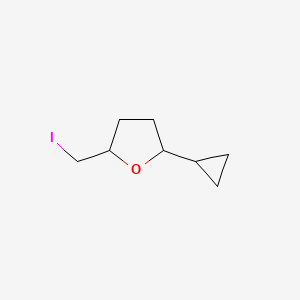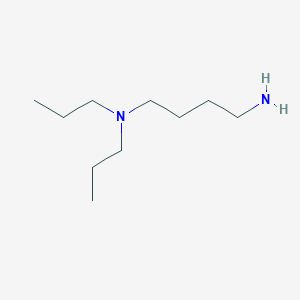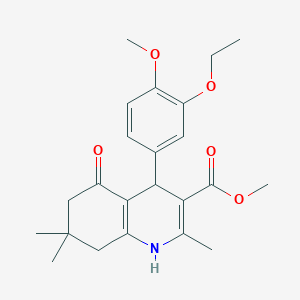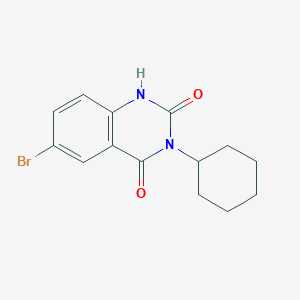
2-Cyclopropyl-5-(iodomethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-(iodomethyl)oxolane is a chemical compound with the molecular formula C8H13IO. It is also known by its IUPAC name, 2-cyclopropyl-5-(iodomethyl)tetrahydrofuran . This compound is characterized by the presence of a cyclopropyl group and an iodomethyl group attached to an oxolane ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-5-(iodomethyl)oxolane typically involves the reaction of cyclopropylmethyl alcohol with iodine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature
Analyse Des Réactions Chimiques
2-Cyclopropyl-5-(iodomethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Cyclopropyl-5-(iodomethyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-(iodomethyl)oxolane involves its interaction with various molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding to biological targets. The iodomethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-5-(iodomethyl)oxolane can be compared with other similar compounds, such as:
- 2-Cyclopropyl-5-(bromomethyl)oxolane
- 2-Cyclopropyl-5-(chloromethyl)oxolane
- 2-Cyclopropyl-5-(fluoromethyl)oxolane
These compounds share a similar structure but differ in the halogen atom attached to the oxolane ring. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
2-cyclopropyl-5-(iodomethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZSXTJGUIPKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)


![4-cyano-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2877270.png)

![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)
![2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2877274.png)
![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B2877279.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)



